3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a 4-fluorophenylmethyl group and an amine group. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse biological activities and applications in medicinal chemistry, materials science, and agrochemicals.
The compound is synthesized through various chemical methods and is classified under heterocyclic compounds due to its unique ring structure. Its molecular formula is , with a molecular weight of 276.23 g/mol. The compound is recognized for its potential applications in drug design and development, particularly in the search for new antimicrobial and anticancer agents.
The synthesis of 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One effective method includes the reaction of 4-fluorobenzylamine with a nitrile oxide intermediate, which is generated in situ from a corresponding hydroximoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
The molecular structure of 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine features a five-membered oxadiazole ring with specific substituents:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.23 g/mol |
IUPAC Name | 4-[5-[(4-fluorophenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI | InChI=1S/C11H9FN6O2/c12-7-3-1-6(2-4-7)5-14-11-15-10(18-19-11)8-9(13)17-20-16-8/h1-4H,5H2,(H2,13,17)(H,14,15,18) |
InChI Key | TYGAFZLQUPZKMH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CNC2=NC(=NO2)C3=NON=C3N)F |
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic or neutral medium |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Amines or thiols | Basic conditions |
The mechanism of action for 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets within biological systems. It may exert therapeutic effects by inhibiting certain enzymes or receptors that are crucial for disease progression. The exact pathways and molecular targets can vary depending on the specific application and biological context.
The physical properties of 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine include:
The chemical properties include:
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine has several notable scientific applications:
The 1,2,4-oxadiazole heterocycle emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and bioisosteric versatility. Characterized by a five-membered ring containing one oxygen and two nitrogen atoms (O-N-C-N), this structure combines metabolic stability with tunable polarity. The ring system serves as a hydrolytically stable bioisostere for ester and amide bonds, addressing the metabolic limitations of these functional groups in drug design [1] [6]. Its discovery dates back to 1884 by Tiemann and Krüger, but significant pharmacological interest began in the 1940s with the development of oxolamine—a first-in-class 1,2,4-oxadiazole derivative introduced as a cough suppressant in the 1960s [2]. The scaffold’s ability to participate in hydrogen bonding and dipole-dipole interactions enables precise modulation of target binding, while its aromaticity contributes to remarkable thermal and oxidative stability, facilitating diverse synthetic manipulations [1] [9].
The evolution of 1,2,4-oxadiazole therapeutics is marked by several landmark discoveries:
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First FDA-approved 1,2,4-oxadiazole drug |
1980s | Butalamine | Vasodilator | Demonstrated cardiovascular applications |
1990s | Fasiplon | Anxiolytic | Validated CNS penetration capabilities |
2000s | Ataluren | Duchenne muscular dystrophy | Pioneered nonsense mutation readthrough therapy |
2011 | Phidianidine A/B | Cytotoxic natural products | Revealed natural occurrence in marine organisms |
The isolation of phidianidines A and B from the sea slug Phidiana militaris in 2011 demonstrated the natural occurrence of 1,2,4-oxadiazoles, exhibiting potent in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and selective agonism at PTP1B and CXCR4 receptors [2]. Modern derivatives span diverse therapeutic areas: antimicrobial (pleconaril), anticancer (compound 5v/Xoo inhibitors), and neurology (aldoxorubicin derivatives). This expansion was facilitated by advances in synthetic methodologies, particularly microwave-assisted cyclization and transition-metal catalysis, enabling efficient library generation for structure-activity relationship (SAR) studies [2] [6].
Fluorinated aryl groups, particularly the 4-fluorobenzyl moiety, have become integral to modern 1,2,4-oxadiazole design due to their profound influence on pharmacodynamics and pharmacokinetics. The fluorine atom’s high electronegativity (Pauling scale: 4.0) induces strong electron-withdrawing effects, enhancing compound stability against oxidative metabolism. This translates to improved bioavailability and half-life, as evidenced by fluorinated derivatives like fasiplon and pleconaril [4] [10]. The 4-fluorobenzyl group specifically enhances target binding through:
In the case of 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine, the 4-fluorobenzyl group at C3 positions the fluorine atom for optimal π-stacking interactions with tyrosine residues in kinase domains, while the C5-amino group serves as a hydrogen bond donor. This configuration mirrors dual-targeting inhibitors like compound 9b (EGFR/BRAFV600E IC₅₀ < 0.1 µM), confirming the strategic value of fluorinated aryl modifications [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8